molecular formula C17H17N5O3 B2378038 6-((1-(1-Methyl-6-oxo-1,6-dihydropyridazine-3-carbonyl)piperidin-4-yl)oxy)nicotinonitrile CAS No. 1421473-47-3

6-((1-(1-Methyl-6-oxo-1,6-dihydropyridazine-3-carbonyl)piperidin-4-yl)oxy)nicotinonitrile

Cat. No.: B2378038
CAS No.: 1421473-47-3
M. Wt: 339.355
InChI Key: MRKQSRSRFYETRB-UHFFFAOYSA-N
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Description

6-((1-(1-Methyl-6-oxo-1,6-dihydropyridazine-3-carbonyl)piperidin-4-yl)oxy)nicotinonitrile is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a nicotinonitrile moiety linked to a piperidine ring, which is further connected to a pyridazine derivative.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-((1-(1-Methyl-6-oxo-1,6-dihydropyridazine-3-carbonyl)piperidin-4-yl)oxy)nicotinonitrile typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

6-((1-(1-Methyl-6-oxo-1,6-dihydropyridazine-3-carbonyl)piperidin-4-yl)oxy)nicotinonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, where certain groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

6-((1-(1-Methyl-6-oxo-1,6-dihydropyridazine-3-carbonyl)piperidin-4-yl)oxy)nicotinonitrile has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-((1-(1-Methyl-6-oxo-1,6-dihydropyridazine-3-carbonyl)piperidin-4-yl)oxy)nicotinonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-((1-(1-Methyl-6-oxo-1,6-dihydropyridazine-3-carbonyl)piperidin-4-yl)oxy)nicotinonitrile is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a nicotinonitrile moiety with a piperidine ring and a pyridazine derivative sets it apart from other similar compounds.

Properties

IUPAC Name

6-[1-(1-methyl-6-oxopyridazine-3-carbonyl)piperidin-4-yl]oxypyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O3/c1-21-16(23)5-3-14(20-21)17(24)22-8-6-13(7-9-22)25-15-4-2-12(10-18)11-19-15/h2-5,11,13H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRKQSRSRFYETRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CC(=N1)C(=O)N2CCC(CC2)OC3=NC=C(C=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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